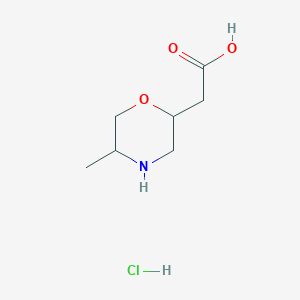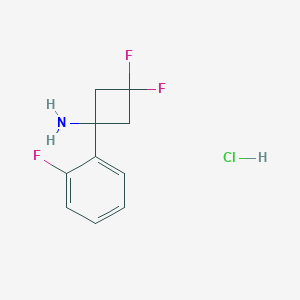
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound used in scientific research. With its unique properties, it holds potential for various applications including drug development and materials synthesis.
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenylacetonitrile with difluorocarbene, followed by cyclization and subsequent amination to form the cyclobutanamine structure. The final step involves the formation of the hydrochloride salt .
Analyse Chemischer Reaktionen
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It holds promise in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications .
Eigenschaften
Molekularformel |
C10H11ClF3N |
|---|---|
Molekulargewicht |
237.65 g/mol |
IUPAC-Name |
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-2-1-3-7(8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H |
InChI-Schlüssel |
JVBGKTAQFXLGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
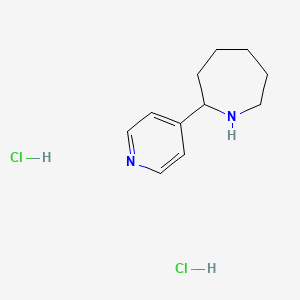
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)


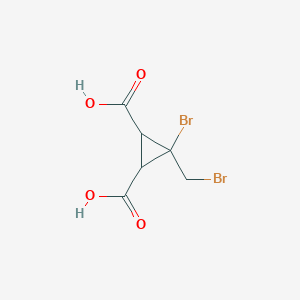
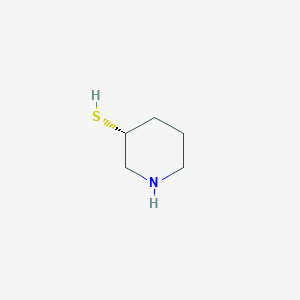
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
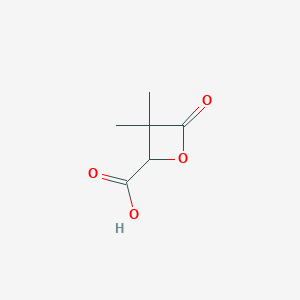

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)


